

VE-821 phosphoproteomic changes irradiation

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Compound Focus: VE-821

CAS No.: 1232410-49-9

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Mechanism of Action & Troubleshooting

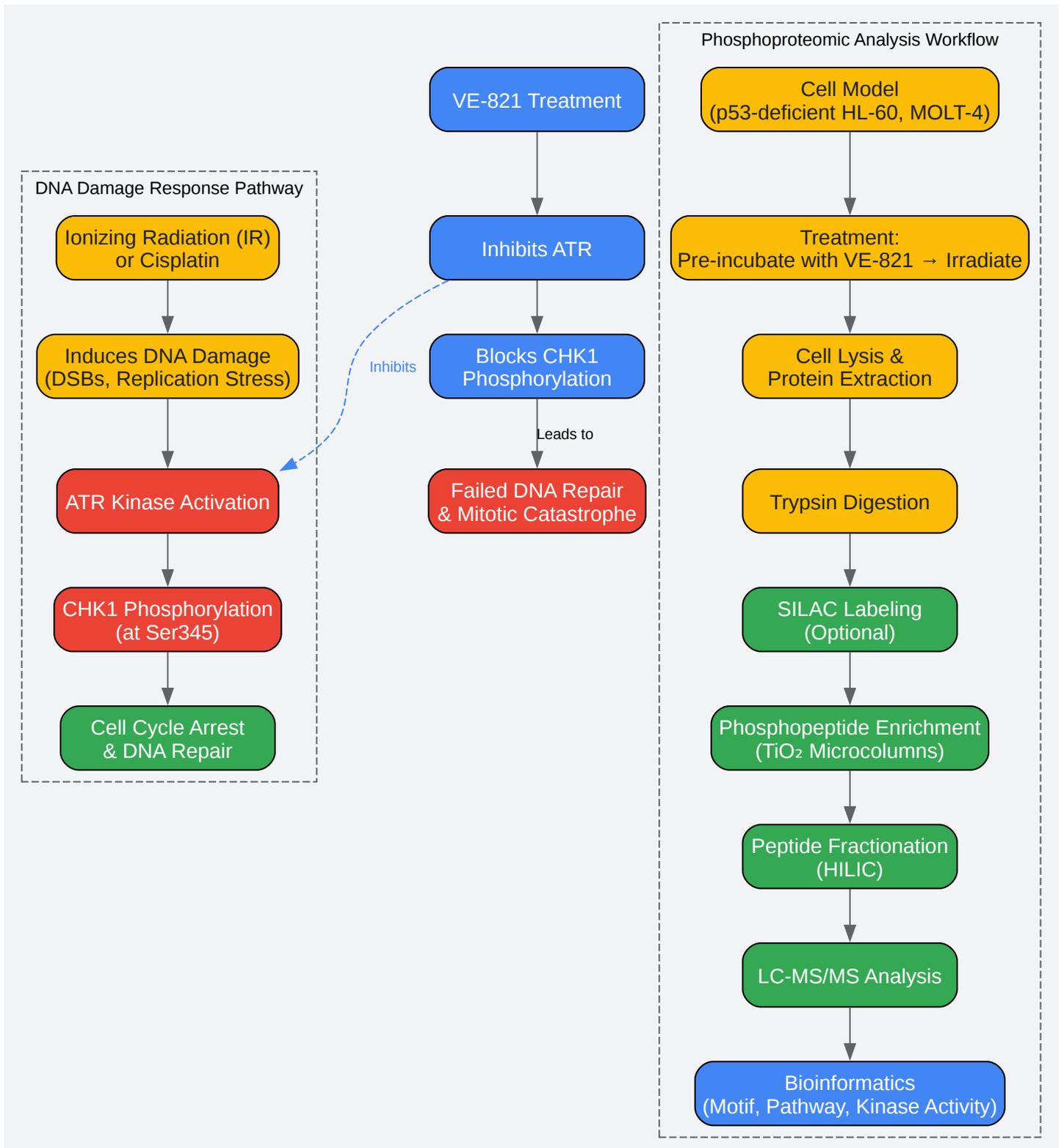
This section details how **VE-821** works and addresses common experimental issues.

- **FAQ: What is the primary mechanism of VE-821?** **VE-821** is a highly potent and selective inhibitor of the **Ataxia telangiectasia and Rad3-related (ATR) kinase**. ATR is a key regulator of the DNA damage response (DDR), particularly to replication stress and single-stranded DNA breaks. By inhibiting ATR, **VE-821** prevents the phosphorylation of its downstream effector, **Checkpoint Kinase 1 (CHK1)**, at Ser345. This abrogates cell cycle checkpoints (primarily in S and G2 phases), disrupts DNA repair, and leads to the accumulation of DNA damage, ultimately sensitizing cells to DNA-damaging agents like ionizing radiation (IR) or chemotherapy drugs such as cisplatin [1] [2] [3].
- **FAQ: Why am I observing insufficient radiosensitization in my cell lines?** The efficacy of **VE-821** is highly dependent on the genetic background of the cancer cells. It is most effective in cells with pre-existing deficiencies in DDR, such as:
 - **p53 mutations or deletions** [1] [4]
 - **High levels of replication stress** (often due to activated oncogenes) [1] [5]
 - **Other DDR defects** (e.g., in ATM, BRCA1) [5] If sensitization is low, verify the genetic profile of your cell model. The inhibitor's effect is more pronounced in cells that rely heavily on the ATR-CHK1 pathway for DNA repair and cell cycle progression.
- **FAQ: My control cells (non-irradiated) are showing significant toxicity with VE-821 treatment. Is this expected?** At high concentrations (e.g., 10 μ M), **VE-821** can affect the proliferation of even

non-irradiated cells, which may be due to **off-target effects**. One study suggests this could involve the downregulation of mTOR signaling [5]. To mitigate this:

- **Titrate the inhibitor concentration.** Use the lowest effective dose based on viability assays (e.g., CCK-8).
- **Shorten the treatment duration** if possible [5].
- Always include a vehicle control (e.g., DMSO) to distinguish specific drug effects from solvent toxicity.

The following diagram illustrates the core mechanism of **VE-821** and the experimental workflow for phosphoproteomic analysis, integrating key steps from the search results [1] [5]:



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Key Phosphoproteomic Findings

Phosphoproteomic analyses reveal that **VE-821**, in combination with IR, causes widespread changes in phosphorylation, affecting many proteins involved in the DNA damage response, cell cycle progression, and cellular metabolism [1] [5].

The table below summarizes quantitative findings from key studies:

Cell Line / Model	Treatment Conditions	Key Phosphoproteomic Findings	Functional Consequences
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| **HL-60 (p53-/-)** Human promyelocytic leukemia [1] [4] | **VE-821** pre-treatment → IR | 9,834 phosphorylation sites identified; 538 significantly regulated (336 up, 202 down). Proteins localized to nucleus: DDR, all cell cycle phases, cell division [1]. | Abrogation of G2/M arrest, impaired DNA repair, potent radiosensitization [1]. | | **MOLT-4 (p53 wt)** T-lymphocyte leukemia [5] | **VE-821** pre-treatment → IR | 623 differentially regulated phosphorylation sites. Changes in DDR pathways and **kinases involved in cellular metabolism**; downregulation of mTOR activity noted [5]. | Radiosensitization; metabolic disruption; off-target effects on proliferation at high dose (10 µM) [5]. | | **Gastric Cancer (GC)** Cell lines & organoids [2] [6] | **VE-821** + Cisplatin | Downregulation of ATR-CHK1 pathway phosphorylation. Inhibition of cisplatin-induced **STAT3 activation** [2]. | Reversal of cisplatin resistance, synergistic induction of apoptosis in vitro and in vivo [2]. | | **Chondrosarcoma** Cell lines [3] | **VE-821** pre-treatment → X-ray/Proton/C-ion IR | Reduced phosphorylation of DNA repair proteins (e.g., γH2AX persistence). Increased MAPK phosphorylation and apoptosis markers [3]. | Increased radiosensitivity across radiation types, suppressed DNA repair, enhanced cell death [3]. |

Detailed Experimental Protocols

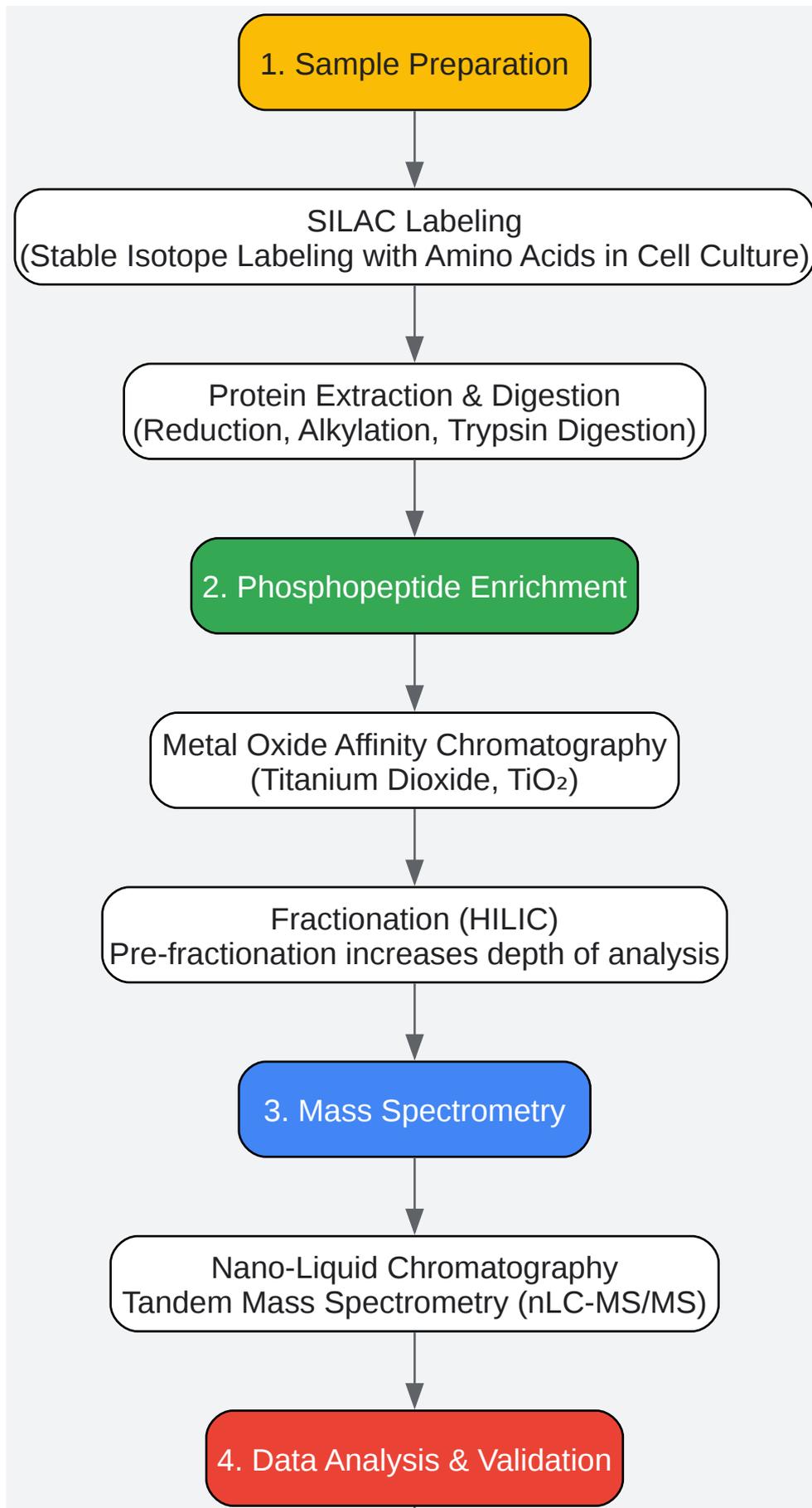
For reproducible results, adhere to the following protocols established in the literature.

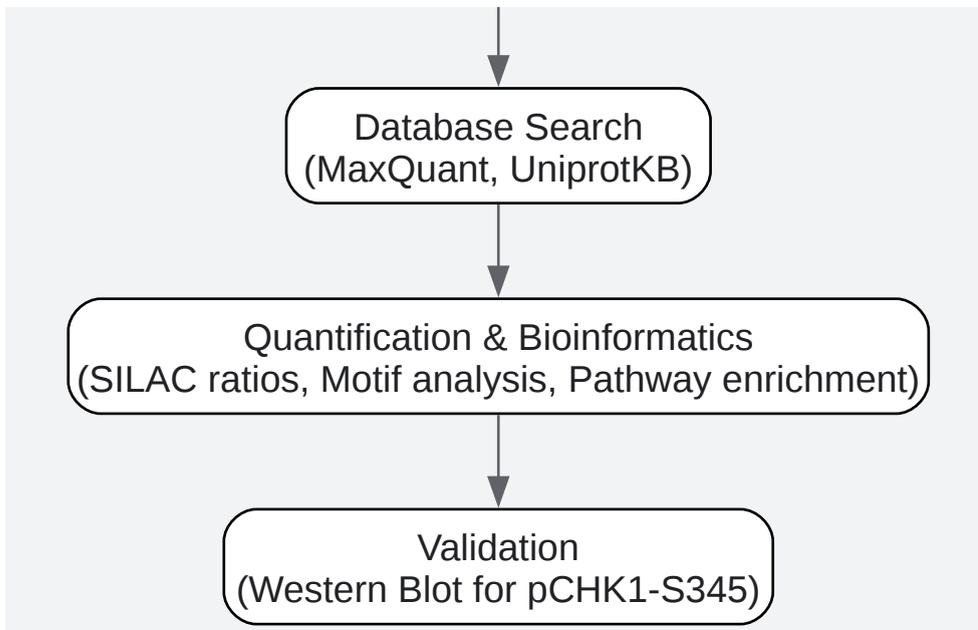
Cell Culture and Treatment

- **Cell Lines:** Commonly used models include HL-60 (p53 null) [1], MOLT-4 (p53 wild type but with other DDR defects) [5], and various solid tumor models (e.g., gastric cancer, chondrosarcoma) [2] [3].
- **Inhibitor Preparation:** Reconstitute **VE-821** in DMSO to create a 10 mM stock solution. Store aliquots at -20°C. For treatment, dilute in culture medium to the desired final concentration (typically 1-10 μ M) [5] [3].
- **Treatment Protocol:** Pre-incubate cells with **VE-821** for **30 minutes to 1 hour** prior to irradiation or chemotherapy [1] [3]. The inhibitor can be washed out after a specific period (e.g., 1 hour) or left in the medium for the duration of the experiment, depending on the design [5].

Phosphoproteomic Analysis Workflow

The following diagram details the core steps for mass spectrometry-based phosphoproteomic analysis, as used in these studies:





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Data Analysis and Tools

- **Database Search:** Use software like **MaxQuant** to search MS/MS data against a protein sequence database (e.g., UniProtKB) [7].
- **Statistical Analysis and Visualization:** Tools like **ProteoViz**, an R-based pipeline, can perform differential expression analysis, kinase substrate prediction, and pathway enrichment, and generate interactive visualizations [7].
- **Validation:** Always confirm key phosphoproteomic findings using orthogonal methods like **Western blotting**. A standard check is to verify the reduction of CHK1 phosphorylation at Ser345 to confirm ATR inhibition [1] [2].

Research Implications Summary

The consistency of **VE-821**'s effects across various cancer models underscores its broad therapeutic potential.

- **Synergistic Combinations:** **VE-821** shows strong synergy not only with IR but also with DNA-damaging chemotherapeutics like cisplatin, and across different radiation types (X-rays, protons, carbon ions) [2] [3].
- **Metabolic Interplay:** Phosphoproteomic and metabolomic studies indicate that ATR inhibition can disrupt cellular metabolism, adding another layer to its mechanism of action [5].

- **Novel Resistance Mechanisms:** Research suggests that ATR inhibition can modulate pathways beyond the core DDR, such as reversing cisplatin-induced STAT3 activation, which may contribute to overcoming chemoresistance [2].

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